molecular formula C18H18N4O2S B12508293 [7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid

[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid

Cat. No.: B12508293
M. Wt: 354.4 g/mol
InChI Key: HPVRIVPBHSBXCI-UHFFFAOYSA-N
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Description

[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid is a complex organic compound with a unique structure that combines a pyrrolo[3,2-d]pyrimidine core with a phenyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

    Attachment of the Thiomorpholine Moiety: This step involves the reaction of the intermediate with thiomorpholine under controlled conditions to form the final product.

    Acetylation: The final step involves the acetylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various organic and inorganic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, [7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it valuable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of [7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    [7-phenyl-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid: Similar structure but with a morpholine moiety instead of thiomorpholine.

    [7-phenyl-4-(piperidin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid: Similar structure but with a piperidine moiety instead of thiomorpholine.

Uniqueness

The uniqueness of [7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid lies in its thiomorpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(7-phenyl-4-thiomorpholin-4-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C18H18N4O2S/c23-15(24)11-22-10-14(13-4-2-1-3-5-13)16-17(22)18(20-12-19-16)21-6-8-25-9-7-21/h1-5,10,12H,6-9,11H2,(H,23,24)

InChI Key

HPVRIVPBHSBXCI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2N(C=C3C4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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